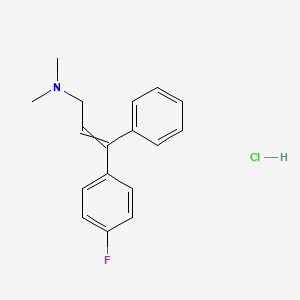
5-Morpholinopentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Morpholinopentanamide: is an organic compound that belongs to the class of amides It features a morpholine ring, which is a six-membered ring containing both oxygen and nitrogen atoms, attached to a pentanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Morpholinopentanamide typically involves the reaction of morpholine with a pentanoyl chloride or pentanoic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent. A common procedure involves dissolving morpholine in an organic solvent such as dichloromethane, followed by the slow addition of pentanoyl chloride. The reaction mixture is then stirred at room temperature for several hours to ensure complete reaction. The product is isolated by washing with water, drying over anhydrous sodium sulfate, and evaporating the solvent under reduced pressure.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 5-Morpholinopentanamide can undergo various chemical reactions, including:
Oxidation: The amide group can be oxidized to form corresponding carboxylic acids.
Reduction: The amide can be reduced to form amines.
Substitution: The hydrogen atoms on the morpholine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Pentanoic acid derivatives.
Reduction: Pentylamine derivatives.
Substitution: Halogenated morpholine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Morpholinopentanamide is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules. It can be incorporated into peptides and proteins to study their structure and function.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its morpholine ring is known to enhance the bioavailability and stability of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its ability to form stable amide linkages makes it a valuable component in the manufacture of high-performance materials.
Mecanismo De Acción
The mechanism of action of 5-Morpholinopentanamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes by binding to their active sites. The morpholine ring can interact with amino acid residues in the enzyme, preventing substrate binding and subsequent catalysis. In other applications, the compound may act as a ligand, forming complexes with metal ions or other molecules.
Comparación Con Compuestos Similares
N-Methylmorpholine: Similar structure but with a methyl group attached to the nitrogen atom.
Morpholine: Lacks the pentanamide chain.
N-Ethylmorpholine: Similar structure but with an ethyl group attached to the nitrogen atom.
Uniqueness: 5-Morpholinopentanamide is unique due to the presence of both a morpholine ring and a pentanamide chain. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. The presence of the morpholine ring enhances its solubility and stability, while the pentanamide chain provides a site for further functionalization.
Propiedades
Fórmula molecular |
C9H18N2O2 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
5-morpholin-4-ylpentanamide |
InChI |
InChI=1S/C9H18N2O2/c10-9(12)3-1-2-4-11-5-7-13-8-6-11/h1-8H2,(H2,10,12) |
Clave InChI |
VNGOWEUCQDAMSD-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


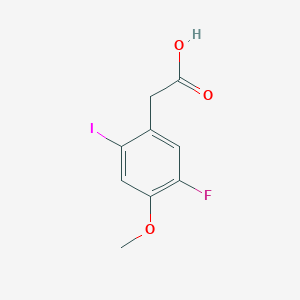
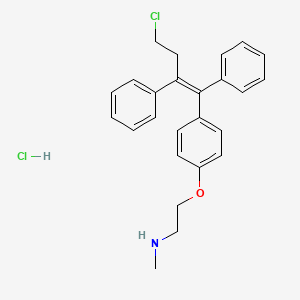
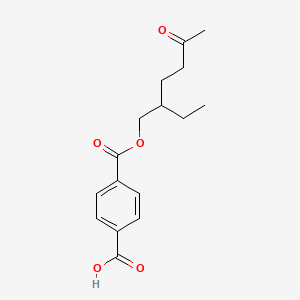
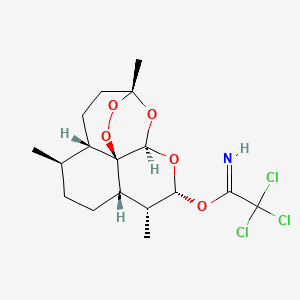
![N-[(1R,11S,12R,13S)-11-[bis(4-methoxyphenyl)-phenylmethoxy]-13-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-7-yl]benzamide](/img/structure/B13432313.png)

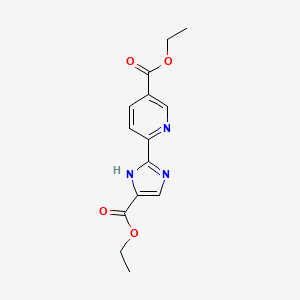

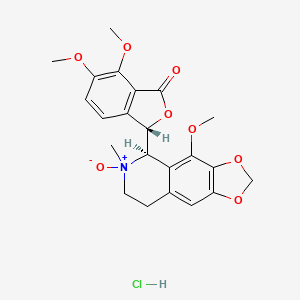
![(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B13432340.png)
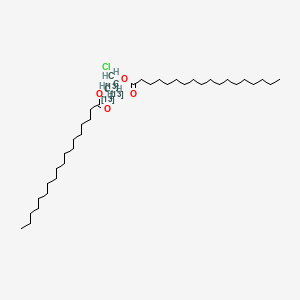

![7-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-2-naphthalenesulfonic Acid](/img/structure/B13432362.png)
